1,3,4,6,7-Pentaazacycl(3.3.3)azine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,6,7-Pentaazacycl(3.3.3)azine is a heterocyclic compound with the molecular formula C₇H₄N₆ and a molecular weight of 172.1469 g/mol This compound is characterized by a unique structure that includes five nitrogen atoms within a tricyclic framework
Preparation Methods
The synthesis of 1,3,4,6,7-Pentaazacycl(3.3.3)azine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with cyanogen halides, followed by cyclization to form the tricyclic structure. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1,3,4,6,7-Pentaazacycl(3.3.3)azine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3,4,6,7-Pentaazacycl(3.3.3)azine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s stability and unique structure make it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which 1,3,4,6,7-Pentaazacycl(3.3.3)azine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and catalytic processes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1,3,4,6,7-Pentaazacycl(3.3.3)azine can be compared with other similar compounds such as heptazine (1,3,4,6,7,9,9b-heptaazaphenalene) and other azaphenalenes. These compounds share a similar tricyclic structure but differ in the number and arrangement of nitrogen atoms. The unique arrangement of nitrogen atoms in this compound provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
54499-06-8 |
---|---|
Molecular Formula |
C7H4N6 |
Molecular Weight |
172.15 g/mol |
IUPAC Name |
2,4,6,8,10,13-hexazatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaene |
InChI |
InChI=1S/C7H4N6/c1-2-8-6-11-4-12-7-10-3-9-5(1)13(6)7/h1-4H |
InChI Key |
FVHMYFABPKUJKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=CN=C3N2C(=NC=N3)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.